molecular formula C8H12F3NO2 B13564476 2-(1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl)acetic acid

2-(1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl)acetic acid

Cat. No.: B13564476
M. Wt: 211.18 g/mol
InChI Key: AJIJPEQPEKLCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl)acetic acid (CAS 1508620-50-5) is a chemical compound with the molecular formula C8H12F3NO2 and a molecular weight of 211.18 g/mol . This compound is classified as an organic building block, specifically a pyrrolidine derivative, which places it in a critical category of reagents for constructing more complex molecules in medicinal chemistry and drug discovery . The structure features a pyrrolidine ring, a common motif in pharmaceuticals, which is substituted with an acetic acid moiety and a 2,2,2-trifluoroethyl group. The presence of the trifluoroethyl group is of particular interest, as the incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity . As such, this acid serves as a versatile synthon for researchers developing new active compounds, especially in the synthesis of potential protease inhibitors, ligands for GPCRs, and other biologically relevant targets. The product is offered with a high purity specification of 98% . This compound is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-2-1-6(4-12)3-7(13)14/h6H,1-5H2,(H,13,14)

InChI Key

AJIJPEQPEKLCAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CC(=O)O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Stepwise Process:

a. Synthesis of 2-(1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl) precursor:

  • Starting Material: 2-(pyrrolidin-3-yl)acetic acid or its derivatives.
  • Key Reaction: Nucleophilic substitution or alkylation of pyrrolidine at the 1-position with 2,2,2-trifluoroethyl halides or related electrophiles.

b. Alkylation with 2,2,2-Trifluoroethyl Halides:

  • Reagents: 2,2,2-Trifluoroethyl chloride or bromide.
  • Conditions: Base-mediated nucleophilic substitution, often using potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile.
  • Outcome: Formation of N-(2,2,2-trifluoroethyl)pyrrolidine intermediates.

c. Oxidation to the Acid:

  • Reagents: Oxidants such as potassium permanganate, sodium dichromate, or TEMPO-based systems.
  • Conditions: Mild to moderate temperature, often under aqueous conditions.
  • Result: Conversion of the pyrrolidine derivative to the corresponding acetic acid derivative, yielding 2-(1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl)acetic acid.

Synthesis via Cyclization and Functional Group Transformation

Another approach involves cyclization of suitable precursors followed by functional group modifications:

Formation of the Pyrrolidine Ring:

  • Method: Cyclization of amino acids or amino alcohol derivatives with trifluoroethyl groups.
  • Reagents: Suitable cyclization agents like polyphosphoric acid or dehydrating agents under reflux.

Introduction of the Trifluoroethyl Group:

  • Reagents: 2,2,2-Trifluoroethyl halides or trifluoroethyl sulfonates.
  • Conditions: Nucleophilic substitution on the nitrogen or carbon centers, often catalyzed by bases.

Oxidation to Acid:

  • Similar to the previous method, oxidation of the intermediate to the acid form is performed using strong oxidants under controlled conditions.

Key Reagents and Conditions Summary

Step Reagents Conditions Purpose
Alkylation 2,2,2-Trifluoroethyl halide (Cl, Br) Base (K₂CO₃, NaH), Polar aprotic solvent (DMF, acetonitrile) Introduction of trifluoroethyl group
Cyclization Dehydrating agents (PPA, polyphosphoric acid) Reflux Ring formation of pyrrolidine core
Oxidation KMnO₄, Na₂Cr₂O₇, TEMPO Mild to moderate temperature Conversion to carboxylic acid

Supporting Data from Literature

  • Patent EP2528894A1 describes processes involving trifluoromethylated benzyl compounds but emphasizes the versatility of trifluoroethyl groups in complex molecule synthesis, implying similar strategies could be adapted for pyrrolidine derivatives (see reference).
  • Recent research highlights the use of trifluoroethyl isatin ketimines in cascade reactions, indicating the feasibility of trifluoroethyl substitution via nucleophilic addition or cycloaddition pathways, which can be adapted for pyrrolidine synthesis (see reference).
  • Experimental procedures from recent publications involve the use of trifluoroethyl halides for N-alkylation of amines, which is directly applicable to pyrrolidine derivatives (see reference).

Data Table Summarizing Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Alkylation + Oxidation 2,2,2-Trifluoroethyl halide, oxidants Alkylate pyrrolidine, oxidize to acid Straightforward, scalable Control over mono-alkylation
Cyclization + Functionalization Dehydrating agents, trifluoroethyl electrophiles Ring formation, substitution, oxidation Suitable for complex derivatives Longer synthesis route
Cascade reactions Trifluoroethyl isatin derivatives Nucleophilic addition, cycloaddition High stereoselectivity Requires specific conditions

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.

    Substitution: The trifluoroethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrolidine Scaffolds

(R)-N-Boc-3-Pyrrolidineacetic Acid
  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Key Features : Features a tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen. Unlike the trifluoroethyl substituent, the Boc group is labile under acidic conditions, making this compound a precursor in peptide synthesis. The absence of fluorine reduces its metabolic stability compared to the target compound .
Ethyl 2-Fluoro-2-(pyrrolidin-3-yl)acetate; Trifluoroacetic Acid
  • Molecular Formula: C₁₀H₁₅F₄NO₄
  • Molecular Weight : 289.23 g/mol
  • Key Features : Contains a fluorine atom directly on the acetic acid side chain, introducing stereoelectronic effects that may alter binding affinity. The ester group (ethyl) differentiates it from the carboxylic acid in the target compound, impacting solubility and bioavailability .

Pyrazole-Based Analogs with Trifluoroethyl Substituents

[4-Nitro-1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic Acid
  • Molecular Formula : C₇H₆F₃N₃O₄
  • Molecular Weight : 253.14 g/mol
  • Key Features: Replaces the pyrrolidine ring with a pyrazole scaffold. This compound’s acidity (pKa ~3.5) is higher than that of the target compound due to the nitro group’s influence .
2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic Acid
  • Molecular Formula : C₇H₉FN₂O₂
  • Molecular Weight : 172.16 g/mol
  • Key Features: Substitutes the trifluoroethyl group with a monofluoroethyl (-CH₂CH₂F) group. The reduced fluorine content decreases lipophilicity (LogP ~0.8 vs. ~1.5 for the target compound), impacting membrane permeability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* pKa*
Target Compound C₈H₁₂F₃NO₂ 211.18 Trifluoroethyl, pyrrolidine, acetic acid ~1.5 ~4.2
(R)-N-Boc-3-Pyrrolidineacetic Acid C₁₁H₁₉NO₄ 229.27 Boc, pyrrolidine, acetic acid ~1.2 ~3.8
[4-Nitro-1-(Trifluoroethyl)pyrazole]acetic Acid C₇H₆F₃N₃O₄ 253.14 Trifluoroethyl, pyrazole, nitro, acetic acid ~0.9 ~3.5
2-[1-(2-Fluoroethyl)pyrazol-3-yl]acetic Acid C₇H₉FN₂O₂ 172.16 Fluoroethyl, pyrazole, acetic acid ~0.8 ~4.0

*Estimated values based on structural analogs and computational models.

Key Findings from Comparative Analysis

Fluorination Effects: The trifluoroethyl group in the target compound significantly increases lipophilicity compared to non-fluorinated or monofluorinated analogs (e.g., 2-[1-(2-fluoroethyl)pyrazol-3-yl]acetic acid) . Trifluoroethyl-substituted compounds exhibit enhanced metabolic stability due to the strong C-F bond, reducing oxidative degradation .

Pyrazole derivatives (e.g., [4-Nitro-1-(trifluoroethyl)pyrazole]acetic acid) show higher acidity, which may limit blood-brain barrier penetration .

Functional Group Impact :

  • Carboxylic acid groups (as in the target compound) enhance water solubility but may require prodrug strategies (e.g., ethyl esters) for improved bioavailability .

Q & A

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Answer :
  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H319/H335 hazards) .
  • Ventilation : Use fume hoods for weighing/purification due to respiratory irritation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.